NCI DGI50/DTGI/DLC50/DH/MGDH Selectivity Parameter Score: NSC 628562 vs. NSC 628561
In a direct head-to-head comparison conducted at the U.S. National Cancer Institute, compound 2 (bis[diphenyl(4-aminosalicylato)tin]oxide, NSC 628562) was tested against a panel of human cell lines alongside compound 1 (bis[di-n-butyl(4-aminosalicylato)tin]oxide, NSC 628561). The NCI's evaluation used five key sensitivity or selectivity parameters: DGI50, DTGI or DLC50, DH, and MGDH. NSC 628561 (compound 1) achieved a satisfactory global score with four out of the five parameters being statistically significant. In contrast, NSC 628562 (compound 2) demonstrated a significantly weaker profile, with only two out of the five parameters reaching statistical significance, indicating reduced selectivity for tumor cell killing relative to normal cell toxicity [1]. The MeSH entry for the comparator explicitly notes that NSC 628561 is 'more cytotoxic than NSC 628562 towards various human cancer cell lines' [2].
| Evidence Dimension | Number of Statistically Significant NCI Selectivity/Sensitivity Parameters (out of 5: DGI50, DTGI or DLC50, DH, MGDH) |
|---|---|
| Target Compound Data | 2 out of 5 parameters statistically significant |
| Comparator Or Baseline | Comparators: (a) NSC 628561: 4 out of 5 parameters statistically significant; (b) Compounds 6 and 8: 4 out of 5; Compounds 3 and 7: 3 out of 5 |
| Quantified Difference | NSC 628562 scored 50% fewer significant parameters than its closest analog NSC 628561 (2 vs 4). |
| Conditions | In vitro NCI 60-cell-line-like screening panel, parameters calculated from concentration-response data (GI50, TGI, LC50). Exact cell line panel composition as per 1992 NCI standard protocol. |
Why This Matters
For scientific selection, the number of significant selectivity parameters directly reflects the therapeutic window potential, and a procurement choice should favor compounds with superior selectivity scores demonstrated in the same standardized assay.
- [1] Gielen, M., & Willem, R. (1992). Cytotoxic activity of bis-[di-n-butyl(4-aminosalicylato)tin] oxide, NSC: 628561, bis-[diphenyl(4-aminosalicylato)tin] oxide, NSC: 628562, and some related compounds, against a series of human tumour cell lines. Anticancer Research, 12(1), 257-268. View Source
- [2] National Library of Medicine (NLM). (1992). MeSH Supplementary Concept Record: bis(di-n-butyl(4-aminosalicylate)tin)oxide (NSC 628561). Unique ID C074102. View Source
